3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine
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Overview
Description
3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and an amine group at the 4-position of the pyrazolo[4,3-c]pyridine core makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by bromination and amination reactions. One common method starts with the cyclization of appropriate precursors to form the pyrazolo[4,3-c]pyridine core. This can be achieved through the reaction of hydrazines with pyridine derivatives under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amine group at specific positions allows for targeted modifications and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
MCXQQNSGLZECCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Br)N |
Origin of Product |
United States |
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